molecular formula C22H19N3O4S B2950268 4-methylbenzyl 1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylate 4,4-dioxide CAS No. 1291871-29-8

4-methylbenzyl 1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylate 4,4-dioxide

Cat. No. B2950268
CAS RN: 1291871-29-8
M. Wt: 421.47
InChI Key: SWYBBQPRFCVVSW-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazines are heterocyclic compounds that contain one sulfur and two nitrogen atoms at varied positions in six-membered rings . They play a vital role in pharmaceutical chemistry and agriculture chemistry . The thiadiazines compound contains an N-C-S linkage that is believed to be very useful in medicinal and pharmaceutical chemistry .


Synthesis Analysis

1,3,4-Thiadiazines can be synthesized by both conventional and microwave methods using polyphosphoric acid, POCl3, H2SO4, HCl, and CS2 as catalysts .


Molecular Structure Analysis

The molecular structure of a 1,3,4-thiadiazine compound determines its requirement for various pharmacological activities . The presence of an =N-C-S moiety and strong aromaticity of the ring are the requirements for low toxicity and in vivo stability .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazines can vary depending on the specific compound. For example, one synthesized compound was described as orange crystals from acetonitrile .

Future Directions

1,3,4-Thiadiazines have a wide range of applications in pharmaceutical and medicinal fields due to their biological activities: anticancer, antibacterial, antifungal, and anti-inflammatory . Therefore, there is a high demand for novel synthetic methodologies for the synthesis of these compounds .

properties

IUPAC Name

(4-methylphenyl)methyl 1-(4-methylphenyl)-4,4-dioxopyrido[2,3-e][1,3,4]thiadiazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S/c1-15-5-9-17(10-6-15)14-29-22(26)21-24-25(18-11-7-16(2)8-12-18)20-19(30(21,27)28)4-3-13-23-20/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYBBQPRFCVVSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC(=O)C2=NN(C3=C(S2(=O)=O)C=CC=N3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methylbenzyl 1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylate 4,4-dioxide

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